molecular formula C25H28Cl2N2O4 B12034948 5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12034948
M. Wt: 491.4 g/mol
InChI Key: FEVHXGNRKHNIOJ-XTQSDGFTSA-N
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Description

5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core substituted with diverse functional groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3,4-Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Diethylaminoethyl Group: This can be done via nucleophilic substitution reactions.

    Addition of the Hydroxy Group: Hydroxylation reactions are used to introduce the hydroxy group.

    Incorporation of the 4-Methoxy-2-Methylbenzoyl Group: This step may involve Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits for various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its functional groups may impart desirable properties to industrial products.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3,4-Dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H28Cl2N2O4

Molecular Weight

491.4 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H28Cl2N2O4/c1-5-28(6-2)11-12-29-22(16-7-10-19(26)20(27)14-16)21(24(31)25(29)32)23(30)18-9-8-17(33-4)13-15(18)3/h7-10,13-14,22,30H,5-6,11-12H2,1-4H3/b23-21+

InChI Key

FEVHXGNRKHNIOJ-XTQSDGFTSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OC)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OC)C)O)C(=O)C1=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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